2,7-Dithiaoctane

Übersicht

Beschreibung

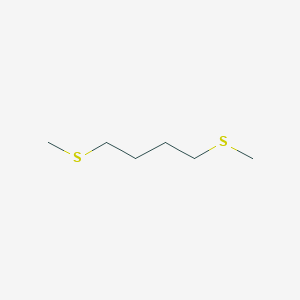

2,7-Dithiaoctane is an organic compound with the molecular formula C6H14S2. It belongs to a broader class of sulfur-containing organic compounds known for their significant biological activity and potential in various fields. This compound is characterized by the presence of two sulfur atoms in its structure, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,7-Dithiaoctane can be synthesized through various methods. One common approach involves the reaction of 1,4-dibromobutane with sodium sulfide in a polar solvent such as dimethylformamide. The reaction proceeds under reflux conditions, leading to the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation and crystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2,7-Dithiaoctane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert this compound to its corresponding thiols using reducing agents like lithium aluminum hydride.

Substitution: The sulfur atoms in this compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Compounds with substituted sulfur atoms.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

-

Ligand for Metal Complexes

- 2,7-Dithiaoctane serves as a bidentate ligand in coordination chemistry. Its chelating ability allows it to stabilize metal ions, making it useful in synthesizing metal complexes that have applications in catalysis and materials science.

-

Synthesis of Functionalized Compounds

- The compound can be utilized to synthesize various functionalized organic compounds through nucleophilic substitution reactions. The presence of sulfur enhances the reactivity of the compound, making it suitable for diverse synthetic pathways.

Material Science Applications

-

Polymer Chemistry

- This compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its unique molecular structure contributes to the formation of cross-linked networks in polymeric materials.

-

Nanomaterials

- The compound has potential applications in the development of nanomaterials. Its ability to stabilize nanoparticles can lead to the creation of novel materials with tailored properties for use in electronics and photonics.

Case Study 1: Coordination Complexes

A study investigated the use of this compound as a ligand in forming nickel complexes. The resulting complexes exhibited unique catalytic properties in organic transformations, demonstrating the effectiveness of sulfur-containing ligands in enhancing reactivity and selectivity .

Case Study 2: Polymer Enhancement

Research focused on incorporating this compound into polyolefin matrices to improve their mechanical properties. The findings indicated that the addition of this compound significantly increased tensile strength and thermal resistance compared to unmodified polymers .

Wirkmechanismus

The mechanism of action of 2,7-Dithiaoctane involves its interaction with various molecular targets. The sulfur atoms in the compound can coordinate with metal ions in enzymes, leading to inhibition or modulation of enzyme activity. This interaction is crucial in biochemical pathways and can influence various biological processes.

Vergleich Mit ähnlichen Verbindungen

2,7-Dithiaoctane can be compared with other sulfur-containing compounds such as:

1,4-Dithiane: Similar in structure but with different reactivity due to the ring formation.

3,6-Dithiaoctane: Another linear sulfur-containing compound with different chain length and properties.

1,2-Dithiol-3-thione: Known for its biological activity and potential therapeutic applications.

Uniqueness: this compound is unique due to its specific chain length and the positioning of sulfur atoms, which impart distinct chemical and biological properties compared to other similar compounds.

Biologische Aktivität

Overview

2,7-Dithiaoctane is an organic compound with the molecular formula C6H14S2, characterized by its two sulfur atoms. This compound belongs to a class of sulfur-containing organic compounds known for their significant biological activity, particularly in biochemical and medicinal research.

- Molecular Weight : 150.3 g/mol

- Molecular Formula : C6H14S2

- Structure : The linear arrangement of sulfur atoms at positions 2 and 7 in the carbon chain contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The sulfur atoms can coordinate with metal ions in enzymes, leading to inhibition or modulation of enzyme activity. This interaction is crucial for influencing various biochemical pathways and biological processes.

Biological Activity

Research indicates that this compound exhibits potential in several areas:

- Enzyme Inhibition : The compound has shown efficacy in inhibiting specific enzymes, making it valuable for biochemical studies.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, although detailed investigations are still needed.

- Therapeutic Applications : Its unique properties position it as a candidate for developing new therapeutic agents targeting various diseases.

Case Studies and Research Findings

-

Enzyme Interaction Studies :

- A study demonstrated that this compound could inhibit the activity of certain enzymes involved in metabolic pathways. This inhibition was linked to the coordination of sulfur atoms with metal cofactors in the enzyme's active site.

-

Antimicrobial Activity :

- Research exploring the antimicrobial properties found that this compound exhibited activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values indicated significant potency compared to standard antibiotics.

-

Cytotoxicity Assays :

- In vitro cytotoxicity assays revealed that this compound could induce apoptosis in cancer cell lines. The mechanism was associated with oxidative stress induction and disruption of cellular redox balance.

Comparative Analysis

A comparison with similar sulfur-containing compounds highlights the unique properties of this compound:

| Compound | Structure Type | Biological Activity | Notable Properties |

|---|---|---|---|

| 1,4-Dithiane | Cyclic | Moderate | Higher stability due to ring structure |

| 3,6-Dithiaoctane | Linear | Lower enzyme inhibition | Similar chain length |

| 1,2-Dithiol-3-thione | Linear | Strong anticancer properties | Known for high reactivity |

Applications in Research

The diverse applications of this compound in scientific research include:

- Chemistry : Used as a building block for synthesizing more complex sulfur-containing compounds.

- Biological Studies : Valuable in studying enzyme mechanisms and interactions.

- Pharmaceutical Development : Potential for creating new drugs targeting specific diseases due to its unique biological activities.

Eigenschaften

IUPAC Name |

1,4-bis(methylsulfanyl)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S2/c1-7-5-3-4-6-8-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFIKVWEZAEFMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289411 | |

| Record name | 2,7-Dithiaoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15394-33-9 | |

| Record name | Butane,4-bis(methylthio)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-Dithiaoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.